molecular formula C16H15FO3 B124964 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid CAS No. 41635-83-0

2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid

Cat. No.: B124964
CAS No.: 41635-83-0
M. Wt: 274.29 g/mol
InChI Key: ADNQRQZIGOHTSZ-UHFFFAOYSA-N
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Description

2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a propanoic acid moiety attached to a fluorinated biphenyl structure with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Mechanism of Action

The mechanism of action of 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated biphenyl structure with a methoxy group and a carboxylic acid moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-10(16(18)19)12-5-8-14(15(17)9-12)11-3-6-13(20-2)7-4-11/h3-10H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNQRQZIGOHTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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